molecular formula C6H8F3NO2 B2359655 (3s,4s)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1909288-71-6

(3s,4s)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2359655
CAS RN: 1909288-71-6
M. Wt: 183.13
InChI Key: PDWZJYCKCFENCX-QWWZWVQMSA-N
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Description

“(3s,4s)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1909288-71-6 . It has a molecular weight of 183.13 and its IUPAC name is (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Influenza Neuraminidase Inhibitors : This compound has been identified as a potent inhibitor of influenza neuraminidase, with a specific study focusing on the synthesis and structural analysis of such inhibitors containing pyrrolidine cores (Wang et al., 2001).

  • Synthetic Routes for Trifluoromethyl-Substituted Acids : Research has elaborated on rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, where this compound can play a role (Cottet et al., 2003).

  • Vibrational Spectrum and Computational Studies : The vibrational spectrum of a similar compound, 4-(Trifluoromethyl)pyridine-2-carboxylic acid, has been studied using Fourier transform infrared spectrometer, and computational studies have been conducted to understand its properties (Vural, 2016).

  • Extraction Studies : The extraction of pyridine-3-carboxylic acid, which is related to the compound , has been studied using various diluents, which is relevant for the biochemical and pharmaceutical industries (Kumar & Babu, 2009).

  • Metalation and Functionalization : The metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, which are closely related to the compound, have been explored, providing insights into chemical synthesis techniques (Schlosser & Marull, 2003).

  • Sulfonamides as Cyclisation Terminators : Research on the use of trifluoromethanesulfonic acid as a catalyst for cyclisation to form pyrrolidines highlights the compound's potential application in chemical synthesis (Haskins & Knight, 2002).

  • Antimicrobial Activities and DNA Interactions : A study focused on the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid and its derivatives, which are structurally related to the compound , providing insights into its potential biomedical applications (Tamer et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .

properties

IUPAC Name

(3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZJYCKCFENCX-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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